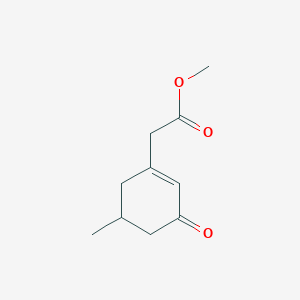
Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate is an organic compound with the molecular formula C₁₀H₁₄O₃. This compound is characterized by a cyclohexene ring with a methyl group and an oxo group at specific positions, along with an acetate ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate typically involves the reaction of 5-methyl-3-oxocyclohex-1-en-1-yl with acetic acid or its derivatives. One common method includes the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and influence biochemical pathways, resulting in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Uniqueness
Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate is unique due to its specific structural features, such as the position of the methyl and oxo groups on the cyclohexene ring and the presence of the acetate ester functional group. These structural characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
CAS No. |
51352-22-8 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-(5-methyl-3-oxocyclohexen-1-yl)acetate |
InChI |
InChI=1S/C10H14O3/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
WFNMSXJMQLAYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















